N,N'-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol
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Overview
Description
N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyloxycarbonyl groups and a pentanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of the pentanol backbone through a series of condensation and reduction reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols
Scientific Research Applications
N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine: Another compound with benzyloxycarbonyl groups, used in peptide synthesis.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Compounds used as thermal stabilizers for poly(vinyl chloride).
Uniqueness
N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol is unique due to its specific structure, which combines benzyloxycarbonyl protection with a pentanol backbone
Properties
CAS No. |
129467-46-5 |
---|---|
Molecular Formula |
C45H56N4O7 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C45H56N4O7/c1-5-31(3)39(48-44(53)55-29-35-23-15-9-16-24-35)42(51)46-37(27-33-19-11-7-12-20-33)41(50)38(28-34-21-13-8-14-22-34)47-43(52)40(32(4)6-2)49-45(54)56-30-36-25-17-10-18-26-36/h7-26,31-32,37-41,50H,5-6,27-30H2,1-4H3,(H,46,51)(H,47,52)(H,48,53)(H,49,54)/t31-,32-,37-,38-,39-,40-/m0/s1 |
InChI Key |
LQPDKQGAIOYVHK-WGQIWHIRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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